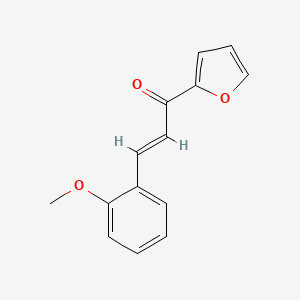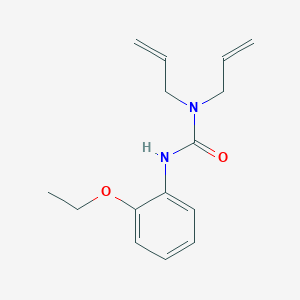![molecular formula C16H22F2N2O2S B5432510 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system and other physiological processes.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its selective toxicity towards noradrenergic neurons in the locus coeruleus. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized into a toxic metabolite that damages the neurons. The exact mechanism of this toxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus by this compound has been shown to have various biochemical and physiological effects. These effects include a decrease in norepinephrine levels in the brain, a decrease in heart rate variability, an increase in anxiety-like behavior, and a decrease in cognitive function. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine in scientific research has several advantages and limitations. One advantage is its selectivity towards noradrenergic neurons in the locus coeruleus, which allows for the investigation of the role of noradrenergic neurons in various physiological processes. However, one limitation is that the damage caused by this compound is irreversible, which limits the duration of experiments. Another limitation is that the toxicity of this compound may vary depending on the species and strain of animals used in experiments.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is to investigate the role of noradrenergic neurons in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the effects of this compound on other physiological processes such as inflammation and metabolism. Additionally, new analogs of this compound could be synthesized to improve its selectivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for investigating the noradrenergic system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The resulting product is a white crystalline powder with a melting point of 146-148°C.
Applications De Recherche Scientifique
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used in scientific research as a tool to investigate the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the locus coeruleus, a brain region that plays a key role in regulating arousal, attention, and stress responses. This selective damage has been used to study the role of noradrenergic neurons in various physiological processes such as learning and memory, anxiety, depression, and drug addiction.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVUWKIOHWLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)

![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)

![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)

![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)
